molecular formula C23H19NO3 B11411355 1-[4-(benzyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

1-[4-(benzyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B11411355
M. Wt: 357.4 g/mol
InChI Key: PGCXAXRMJCAQDU-UHFFFAOYSA-N
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Description

1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a methyl-substituted indole-2,3-dione core.

Preparation Methods

The synthesis of 1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing various biological activities. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other indole derivatives, such as:

The uniqueness of 1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

7-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C23H19NO3/c1-16-6-5-9-20-21(16)24(23(26)22(20)25)14-17-10-12-19(13-11-17)27-15-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3

InChI Key

PGCXAXRMJCAQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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